3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c14-17-12(11-7-4-8-18-11)15-16-13(17)19-9-10-5-2-1-3-6-10/h1-8H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLUZAHISHHZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.
Attachment of Furan-2-yl Group: The furan-2-yl group can be attached through coupling reactions, such as Suzuki or Heck coupling, using furan derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylsulfanyl or furan-2-yl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, thiol derivatives, and appropriate catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations:
Aromatic vs. In contrast, pyridin-4-yl (as in ) introduces basicity and hydrogen-bonding capacity, which may improve target binding . Thiophen-2-yl (e.g., ) increases hydrophobicity, affecting membrane permeability in antimicrobial applications .
Sulfanyl Group Modifications :
Table 2: Activity Comparison
Key Observations:
- Neuroprotection : The cinnamylsulfanyl-pyridinyl derivative () demonstrates significant α-synuclein aggregation inhibition, suggesting utility in Parkinson’s disease research.
- Enzyme Inhibition : Chloro-fluorobenzyl substituents () enhance tyrosinase inhibition, likely due to halogen bonding and hydrophobic interactions.
- Antimicrobial Activity : Benzimidazole-triazole hybrids () exhibit potent activity, underscoring the importance of nitrogen-rich heterocycles in disrupting microbial membranes.
Biological Activity
3-(Benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3OS, with a molecular weight of 257.31 g/mol. The compound features a triazole ring linked to a furan moiety and a benzylsulfanyl group. Its structural characteristics suggest potential interactions with biological targets due to the presence of sulfur and nitrogen functionalities.
Synthesis
The synthesis of triazole derivatives typically involves various methods such as cyclization reactions between hydrazines and carbonyl compounds or through thiol derivatives. For example, the reaction of 5-(furan-2-yl)-4-amino-1,2,4-triazole with benzyl chloride in the presence of a base can yield the target compound. This method allows for the introduction of the benzylsulfanyl group effectively.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluating 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the triazole ring influenced their efficacy; for instance, extending alkyl chains increased antibacterial activity significantly against S. aureus .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Base Compound | Moderate | Low |
| Benzyl Derivative | High | Moderate |
| Pentyl Derivative | Very High | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. A study synthesized various 3-amino-1,2,4-triazole derivatives and tested their effects on cancer cell lines using XTT assays. The results indicated promising anticancer activity associated with specific structural modifications on the triazole scaffold . The compound's ability to inhibit cell proliferation in various cancer types underscores its therapeutic potential.
Antiangiogenic Properties
In addition to antimicrobial and anticancer activities, some studies have reported antiangiogenic effects for triazole compounds. These properties are crucial in cancer treatment as they can inhibit the formation of new blood vessels that tumors require for growth . The structure of this compound suggests it may possess similar properties due to its unique functional groups.
Case Studies
- Antimicrobial Evaluation : In one study, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole were evaluated against standard bacterial strains using serial dilution methods. The results indicated that modifications in substituents led to varying degrees of antimicrobial activity .
- Anticancer Screening : Another research effort focused on synthesizing 3-amino derivatives and testing their efficacy against a panel of cancer cell lines. The findings revealed that certain substitutions significantly enhanced their activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine, and how is structural confirmation achieved?
- Synthesis : The compound is typically synthesized via S-benzylation of a triazole-thione precursor (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazol-3(2H)-thione) using benzyl bromide in ethanol with K₂CO₃ as a base. The reaction proceeds under reflux or microwave-assisted conditions, followed by recrystallization for purification .
- Structural Confirmation : X-ray crystallography and NMR spectroscopy (¹H, ¹³C) are critical. For example, the benzylsulfanyl group is confirmed by characteristic NMR shifts (e.g., δ ~3.8–4.0 ppm for SCH₂Ph protons) and X-ray-derived bond lengths (C–S ~1.8 Å) .
Q. What spectroscopic and analytical methods are used to characterize the compound?
- Key Techniques :
- NMR : Assigns proton environments (e.g., furan protons at δ ~6.3–7.6 ppm) and confirms substitution patterns .
- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 226.0 for analogous triazole derivatives) confirm molecular weight .
- X-ray Diffraction : Resolves crystal packing and bond geometries (e.g., triazole ring planarity) .
Q. What are the key considerations in optimizing reaction conditions for high-purity synthesis?
- Solvent Choice : Ethanol or DMF for solubility and reaction efficiency .
- Base Selection : K₂CO₃ or NaOH to deprotonate the thiol group during alkylation .
- Purification : Recrystallization (e.g., using ethanol/water) or column chromatography to isolate the product .
Advanced Research Questions
Q. How do modifications at the sulfur atom influence the compound’s biochemical activity?
- Substituent Effects : Alkyl/aryl groups at the sulfur atom modulate lipophilicity and steric bulk, impacting binding to enzymes like tyrosinase. For example:
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| 17 | 4-Fluorophenethyl | 24.92 |
| 8 | Benzyl | 83.61 |
| The fluorophenethyl group in 17 enhances π–π interactions and hydrogen bonding compared to benzyl in 8 , improving potency . |
- Methodology : Structure-activity relationship (SAR) studies combined with docking simulations (e.g., Gold software) identify critical substituent-enzyme interactions .
Q. How can molecular docking simulations guide the design of more potent derivatives?
- Protocol :
Protein Preparation : Use crystal structures (e.g., PDB 2Y9X for Agaricus bisporus tyrosinase) .
Docking : Employ ChemPLP scoring in Gold to predict binding poses. For 17 , the para-fluorobenzyl group orients toward copper ions in the active site, while the triazole NH₂ forms hydrogen bonds with His244 .
Validation : Compare docking scores (e.g., ChemPLP > 60 correlates with IC₅₀ < 50 μM) with experimental inhibition data .
Q. How to resolve contradictions in inhibitory potency data among structurally similar analogs?
- Case Study : Derivatives with methylene linkers (e.g., 17 vs. 8 ) show divergent IC₅₀ values.
- Analysis : Molecular dynamics simulations reveal that longer linkers (e.g., –CH₂CH₂–) improve flexibility, enabling optimal positioning in hydrophobic pockets .
- Experimental Validation : Synthesize analogs with incremental linker extensions and test activity .
Q. What role do π–π interactions and hydrogen bonding play in the binding affinity of triazole derivatives to target enzymes?
- Mechanistic Insight :
- π–π Stacking : The pyridine or furan ring interacts with aromatic residues (e.g., His244 in tyrosinase), enhancing affinity .
- Hydrogen Bonding : The triazole NH₂ group donates hydrogen bonds to catalytic site residues (e.g., ΔG binding ≈ −35 kcal/mol for 17 ) .
- Methodology : Use Discovery Studio Visualizer to map interactions and quantify binding energies (MM-GBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
